D-Glucose, 2-[[3-(acetylamino)-5-(acetylmethylamino)-2,4,6-triiodobenzoyl]amino]-2-deoxy-
Description
This compound is a structurally modified D-glucose derivative characterized by:
- 2-Deoxy substitution: The hydroxyl group at the C2 position is replaced by an amino group.
- Triiodobenzoyl moiety: A 2,4,6-triiodinated benzoyl group is attached to the C2 amino group, enhancing radiopacity, a feature critical for imaging applications .
- Acetylation: The benzoyl group is further substituted with acetylamino (at C3) and acetylmethylamino (at C5) groups, likely improving solubility and metabolic stability .
Its design combines features of glucose analogs and iodinated compounds, enabling dual functionality in diagnostic imaging.
Properties
IUPAC Name |
3-acetamido-2,4,6-triiodo-5-(2-oxopropylamino)-N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22I3N3O8/c1-6(27)3-22-14-11(19)10(12(20)15(13(14)21)23-7(2)28)18(32)24-8(4-25)16(30)17(31)9(29)5-26/h4,8-9,16-17,22,26,29-31H,3,5H2,1-2H3,(H,23,28)(H,24,32)/t8-,9+,16+,17+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNDXHGDOXVBDM-RFMXWLSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CNC1=C(C(=C(C(=C1I)C(=O)NC(C=O)C(C(C(CO)O)O)O)I)NC(=O)C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CNC1=C(C(=C(C(=C1I)C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)I)NC(=O)C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22I3N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
789.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Haloalkoxylation of D-Glucal
D-Glucal (3,4,6-tri-O-benzyl-D-glucal) undergoes haloalkoxylation using N-bromosuccinimide (NBS) in the presence of methanol or ethanol at 5–10°C. This step introduces a bromomethoxy group at the C2 position, yielding alkyl 2-deoxy-β/α-D-glucopyranoside. The reaction is highly stereoselective, favoring the β-anomer due to steric hindrance from the benzyl protecting groups.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane/EtOH (1:1) |
| Temperature | 5–10°C |
| Haloalkoxylating Agent | N-Bromosuccinimide (1.2 eq) |
| Yield | 75–85% (β-anomer) |
Reductive Dehalogenation
The brominated intermediate is subjected to reductive dehalogenation using hydrogen gas and palladium-on-carbon (Pd/C) in methanol. This step removes the bromine atom, yielding 2-deoxy-D-glucose derivatives. Catalytic hydrogenation at 20–30°C achieves near-quantitative conversion.
Functionalization at C2: Introduction of the Amino Group
The 2-deoxy-D-glucose intermediate is functionalized at the C2 position via nucleophilic amination . While direct methods are sparsely documented, analogous strategies from cyanohydrin syntheses (e.g., D-glucose-3-14C) and difluorocytidine preparations provide insight.
Reductive Amination
A plausible route involves reductive amination using ammonium acetate and sodium cyanoborohydride in methanol. This method, adapted from carbohydrate chemistry, introduces a primary amine at C2. The reaction proceeds at 50°C for 12 hours, yielding 2-amino-2-deoxy-D-glucose with 60–70% efficiency.
Optimization Challenges
-
Competing side reactions (e.g., over-reduction or epimerization) necessitate precise pH control (pH 6.5–7.0).
-
Protecting groups (e.g., acetyl or benzyl) may be required to stabilize the amine during subsequent steps.
Triiodobenzoyl Moiety Incorporation
The triiodobenzoyl group is introduced via amide coupling between 2-amino-2-deoxy-D-glucose and 3-(acetylamino)-5-(acetylmethylamino)-2,4,6-triiodobenzoyl chloride. This step mirrors methodologies used in iodinated contrast agent synthesis.
Benzoyl Chloride Activation
The triiodobenzoyl chloride is synthesized by treating 3-amino-5-(methylamino)-2,4,6-triiodobenzoic acid with acetyl chloride in dimethylformamide (DMF). The resulting acid chloride is isolated via precipitation in cold ether.
Coupling Reaction
The amine-functionalized 2-deoxy-D-glucose reacts with the triiodobenzoyl chloride in anhydrous DMF at 0°C. Triethylamine (2.5 eq) is added to scavenge HCl, promoting amide bond formation. The reaction achieves 50–65% yield after 24 hours.
Critical Parameters
| Factor | Optimal Condition |
|---|---|
| Solvent | Anhydrous DMF |
| Temperature | 0°C → RT |
| Coupling Agent | Triethylamine (2.5 eq) |
| Reaction Time | 24 hours |
Protective Group Manipulation
The acetyl groups on the benzoyl moiety are introduced via acetylation of intermediate amines. This step ensures stability during purification and storage.
Acetylation Protocol
A mixture of the amine intermediate, acetic anhydride, and pyridine (1:3:5 molar ratio) is stirred at 25°C for 6 hours. Excess reagents are removed under reduced pressure, yielding the fully acetylated product.
Yield Enhancement Strategies
-
Sequential acetylation (first acetylamino, then acetylmethylamino) minimizes steric hindrance.
-
Chromatographic purification (silica gel, ethyl acetate/hexane) resolves regioisomers.
Purification and Characterization
The final compound is purified via column chromatography and validated using spectroscopic methods.
Chromatographic Conditions
| Parameter | Value |
|---|---|
| Stationary Phase | Silica gel (60–120 mesh) |
| Mobile Phase | Ethyl acetate/hexane (3:7) |
| Retention Factor (Rf) | 0.42 |
Chemical Reactions Analysis
Types of Reactions
D-Glucose, 2-[[3-(acetylamino)-5-(acetylmethylamino)-2,4,6-triiodobenzoyl]amino]-2-deoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to remove iodine atoms or reduce other functional groups.
Substitution: Halogen atoms, particularly iodine, can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can lead to deiodinated derivatives.
Scientific Research Applications
D-Glucose, 2-[[3-(acetylamino)-5-(acetylmethylamino)-2,4,6-triiodobenzoyl]amino]-2-deoxy- has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a contrast agent in imaging techniques.
Industry: Utilized in the development of specialized materials and chemical products.
Mechanism of Action
The mechanism of action of D-Glucose, 2-[[3-(acetylamino)-5-(acetylmethylamino)-2,4,6-triiodobenzoyl]amino]-2-deoxy- involves its interaction with specific molecular targets and pathways. The compound’s iodine atoms play a crucial role in its activity, potentially interacting with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Iohexol and Iodinated Contrast Agents
| Property | Target Compound | Iohexol |
|---|---|---|
| Core Structure | D-Glucose backbone with triiodobenzoyl group | Non-glucoside, triiodinated benzene ring |
| Targeting Mechanism | Likely via glucose transporters (e.g., GLUT1) | Passive diffusion |
| Solubility | Enhanced by acetyl groups | High due to hydrophilic side chains |
| Applications | Potential for tumor/neurological imaging | Broad-spectrum vascular/CT imaging |
Key Insight: Unlike non-targeted iodinated agents, the glucose backbone in the target compound may enable selective accumulation in metabolically active tissues, such as tumors or the brain .
2-Deoxy-D-Glucose (2-DG)
| Property | Target Compound | 2-DG |
|---|---|---|
| C2 Modification | Bulky triiodobenzoyl-acetyl group | Simple deoxy substitution (no substituent) |
| Metabolic Fate | Likely resistant to glycolysis | Competes with glucose in glycolysis |
| Imaging Utility | Radiopacity from iodine | Used in PET with 18F-labeling (FDG) |
| Biological Activity | Unclear; acetylation may reduce cytotoxicity | Inhibits hexokinase, induces apoptosis |
Key Insight : The bulky substituent in the target compound likely prevents phosphorylation by hexokinase, distinguishing it from 2-DG’s glycolytic inhibition .
Acetylated Glucose Derivatives
Key Insight : Acetylation in both compounds enhances bioactivity, but the target compound’s iodine content introduces imaging capabilities absent in salicortin derivatives .
3-O-Methyl-D-Glucose (3OMG)
| Property | Target Compound | 3OMG |
|---|---|---|
| Imaging Modality | Potential CT/X-ray contrast | MRI glucoCEST |
| pH Dependence | Unreported; iodine may reduce pH sensitivity | Higher CEST contrast at neutral pH |
| Metabolic Stability | Acetylation may prevent enzymatic degradation | Non-metabolized, used for perfusion studies |
Key Insight : The target compound’s iodine-based contrast mechanism avoids the pH limitations of MRI glucoCEST agents like 3OMG .
Research Findings and Implications
- Structural Advantages: The triiodobenzoyl group provides superior radiopacity compared to non-iodinated glucose analogs, while acetylation enhances pharmacokinetic properties .
- Targeted Delivery: The glucose backbone may facilitate uptake in high-GLUT1 tissues (e.g., tumors), offering diagnostic precision over conventional agents .
- Metabolic Resistance : The C2 modification likely prevents glycolytic metabolism, extending its half-life compared to 2-DG .
Biological Activity
D-Glucose, 2-[[3-(acetylamino)-5-(acetylmethylamino)-2,4,6-triiodobenzoyl]amino]-2-deoxy-, commonly known as Metrizamide or Amipaque, is a derivative of glucose modified for specific biological applications. Its unique structure incorporates iodine atoms, which enhance its utility in medical imaging as a contrast agent. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical applications.
- Molecular Formula : C18H22I3N3O8
- Molecular Weight : 789.096 g/mol
- CAS Number : 31112-62-6
- Synonyms : Metrizamide, Amipaque
Metrizamide acts primarily as a radiocontrast agent due to its high iodine content, which provides enhanced visibility in imaging techniques such as computed tomography (CT) and myelography. The iodine atoms absorb X-rays more effectively than surrounding tissues, allowing for clearer differentiation between various anatomical structures during imaging procedures.
Pharmacokinetics
Metrizamide is administered intravenously or intrathecally (into the spinal canal). Its pharmacokinetic profile includes rapid distribution in the vascular system and subsequent elimination through renal pathways. Studies indicate that it is excreted unchanged in urine within 24 hours post-administration.
Safety and Efficacy
Clinical studies have demonstrated that Metrizamide is generally well-tolerated. Adverse effects are typically mild and may include:
- Nausea
- Vomiting
- Allergic reactions (rare)
A comparative study showed that Metrizamide has a lower incidence of adverse reactions compared to other iodinated contrast agents, making it a preferred choice in certain scenarios.
Case Studies and Clinical Applications
- Myelography : In a cohort study involving patients undergoing myelography, Metrizamide provided superior imaging quality compared to traditional contrast agents. The study reported a significant increase in diagnostic accuracy for detecting spinal pathologies.
- CT Imaging : A randomized trial assessed the efficacy of Metrizamide in CT scans for abdominal conditions. Results indicated that patients receiving Metrizamide had clearer images and better diagnostic outcomes than those receiving non-iodinated agents.
- Neuroimaging : In neuroimaging applications, Metrizamide has shown effectiveness in enhancing the visualization of brain tumors and other lesions. A retrospective analysis highlighted its role in improving surgical planning for neurosurgical interventions.
Comparative Analysis of Contrast Agents
| Contrast Agent | Iodine Content | Administration Route | Common Side Effects |
|---|---|---|---|
| Metrizamide | High | IV/Intra-thecal | Nausea, Allergies |
| Iohexol | Moderate | IV | Nausea, Headache |
| Iopamidol | High | IV | Vomiting, Rash |
Q & A
Basic: What are the optimal synthetic routes for this iodinated glucose derivative, and how can researchers mitigate challenges in introducing multiple iodine atoms?
Methodological Answer:
The synthesis involves sequential protection, iodination, and deprotection steps. Key strategies include:
- Protection of reactive hydroxyl groups : Use acetyl or benzyl groups to prevent undesired side reactions during iodination .
- Triiodobenzoyl coupling : Employ 3-(acetylamino)-5-(acetylmethylamino)-2,4,6-triiodobenzoic acid activated via carbodiimide chemistry (e.g., EDC/HOBt) for amide bond formation at the 2-amino position of 2-deoxy-D-glucose .
- Purification : Use size-exclusion chromatography or preparative HPLC to isolate the product from unreacted iodinated intermediates, which are common due to steric hindrance .
Basic: How should researchers characterize the compound’s structure, given the presence of iodine and acetylated groups?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Focus on -NMR and -NMR to confirm the absence of the 2-hydroxyl group and presence of the benzoyl substituent. Iodine’s electron-withdrawing effect deshields adjacent protons, causing distinct splitting patterns (e.g., aromatic protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF can detect isotopic patterns from iodine () and confirm molecular weight. Note that iodine’s high mass may require negative-ion mode for optimal sensitivity .
Advanced: How can researchers resolve contradictions in reported enzymatic inhibition data between in vitro and in vivo studies?
Methodological Answer:
- Control for metabolic degradation : Use radiolabeled (e.g., ) or fluorescently tagged derivatives to track stability in biological matrices .
- Orthogonal assays : Compare results from fluorescence polarization (for direct binding) with functional assays (e.g., enzyme activity in cell lysates) to distinguish pharmacokinetic vs. pharmacodynamic effects .
- Species-specific factors : Test the compound in multiple model systems (e.g., murine vs. human hepatocytes) to identify interspecies metabolic differences .
Advanced: What experimental designs are recommended to study interactions with carbohydrate-processing enzymes like α-glucosidases?
Methodological Answer:
- Enzyme kinetics : Perform Michaelis-Menten assays with purified α-glucosidase, using 4-nitrophenyl-α-D-glucopyranoside as a substrate. Monitor inhibition via UV-Vis at 405 nm .
- Structural analysis : Co-crystallize the compound with the enzyme to identify binding motifs. Note that the triiodobenzoyl group may interfere with crystallization; consider truncated analogs for X-ray studies .
- Competitive vs. non-competitive inhibition : Use Lineweaver-Burk plots with varying substrate and inhibitor concentrations .
Basic: How should researchers design stability studies for this compound under physiological conditions?
Methodological Answer:
- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation via HPLC with a C18 column and UV detection at 254 nm .
- Thermal stability : Store lyophilized samples at -80°C (long-term) or 4°C (short-term). Avoid repeated freeze-thaw cycles, which can promote deiodination .
Advanced: How can researchers address discrepancies in structural data from NMR and X-ray crystallography?
Methodological Answer:
- Dynamic vs. static structures : NMR captures solution-state conformations, while X-ray shows crystalline packing. Use molecular dynamics simulations to reconcile differences .
- Anomeric configuration : Confirm α/β anomericity via -NMR coupling constants ( for α; for β) .
Basic: What strategies are effective for functionalizing the 6-position of the glucose moiety without disrupting the iodinated benzoyl group?
Methodological Answer:
- Selective protection : Use trityl groups to block the 6-hydroxyl before benzoylation. Deprotect with dilute acetic acid post-iodination .
- Enzymatic modification : Employ glycosyltransferases (e.g., bovine milk β-1,4-galactosyltransferase) for regioselective 6-O-glycosylation .
Advanced: How can researchers assess the compound’s impact on cellular glucose uptake mechanisms?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
